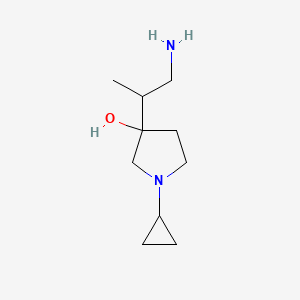![molecular formula C12H13F3O2 B13163432 [(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is a chemical compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol typically involves the trifluoromethylation of suitable precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes, followed by single electron transfer reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced photoredox catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted derivatives, each possessing unique chemical and physical properties.
Applications De Recherche Scientifique
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is used in the production of advanced materials, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of [(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical reactivity and applications.
Trifluoromethyl phenyl sulfones: These compounds are used as trifluoromethylating agents and have similar synthetic utility.
Uniqueness
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol stands out due to its specific stereochemistry and the presence of the oxolane ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
Propriétés
Formule moléculaire |
C12H13F3O2 |
|---|---|
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
[(2R,4R)-4-[3-(trifluoromethyl)phenyl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-4,9,11,16H,5-7H2/t9-,11+/m0/s1 |
Clé InChI |
OBNGXQZZBSVOGQ-GXSJLCMTSA-N |
SMILES isomérique |
C1[C@@H](CO[C@H]1CO)C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
C1C(COC1CO)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


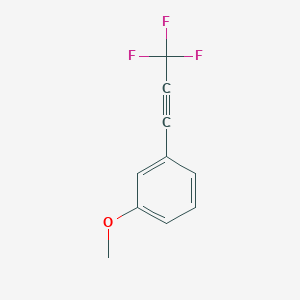
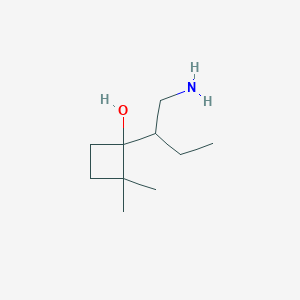
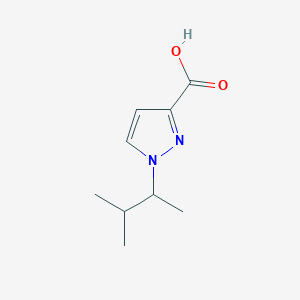



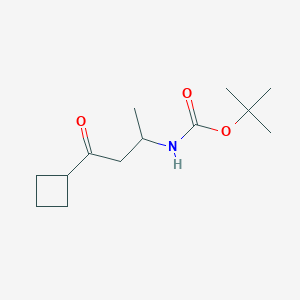


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)


